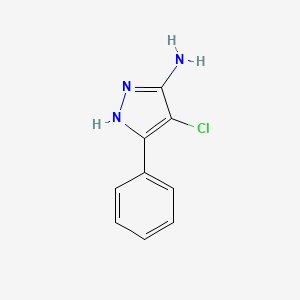

4-chloro-5-phenyl-1H-pyrazol-3-amine

Descripción general

Descripción

4-chloro-5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chloro group at the 4th position and a phenyl group at the 5th position of the pyrazole ring, with an amine group at the 3rd position. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-5-phenyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method is the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound. Catalysts and solvents are chosen to enhance the reaction rate and selectivity .

Análisis De Reacciones Químicas

Types of Reactions: 4-chloro-5-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form hydrazines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Substitution: Formation of substituted pyrazoles.

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of hydrazine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

4-Chloro-5-phenyl-1H-pyrazol-3-amine has been investigated for its efficacy against various types of cancer. Research indicates that compounds with a pyrazole structure can act as protein tyrosine kinase inhibitors, which are crucial in cancer signaling pathways. Specifically, this compound has shown promise in inhibiting the epidermal growth factor receptor (EGF-R) and ErbB-2 kinase, both implicated in tumor proliferation and metastasis .

Case Study:

A study demonstrated the effectiveness of pyrazole derivatives in treating solid tumors such as non-small cell lung cancer and breast cancer. The compounds were found to slow tumor growth and induce regression in preclinical models .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives have been reported to exhibit significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium .

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Antimicrobial Applications

Research has indicated that pyrazole derivatives possess antimicrobial properties against various pathogens. The structure of this compound allows it to interact with bacterial enzymes, potentially disrupting their function.

Case Study:

A series of pyrazole derivatives were synthesized and tested against common bacterial strains such as E. coli and S. aureus. Compounds similar to this compound showed promising results, suggesting their potential as antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that pyrazole derivatives may also exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases. The ability to modulate neurotransmitter systems could lead to therapeutic advancements in conditions like Alzheimer's disease.

Research Insight:

In vitro studies have indicated that certain pyrazole compounds can inhibit neuroinflammation and oxidative stress markers, which are critical in the pathophysiology of neurodegenerative disorders .

Mecanismo De Acción

The mechanism of action of 4-chloro-5-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. For example, it can act as an inhibitor of cyclooxygenase enzymes, reducing inflammation and pain .

Comparación Con Compuestos Similares

5-Amino-4-chloro-3-phenylpyrazole: Similar structure but with an amino group at the 5th position.

4-Chloro-3,5-diphenylpyrazole: Similar structure but with an additional phenyl group at the 3rd position.

Uniqueness: 4-chloro-5-phenyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Actividad Biológica

Overview

4-Chloro-5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family, recognized for its diverse biological activities and applications in medicinal chemistry. This compound features a chloro group at the 4th position, a phenyl group at the 5th position, and an amine group at the 3rd position of the pyrazole ring. Its unique structure allows it to serve as a valuable intermediate in synthesizing various pharmaceuticals and agrochemicals.

The synthesis of this compound typically involves cyclization reactions of hydrazine derivatives with α,β-unsaturated carbonyl compounds. A common synthetic route includes the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form a hydrazone, which is then cyclized under acidic conditions to yield the desired pyrazole.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to significant anti-inflammatory effects, making it a candidate for therapeutic applications in pain management and inflammatory conditions.

Anticancer Activity

This compound exhibits notable cytotoxicity against various cancer cell lines. Research indicates that compounds derived from this pyrazole structure can inhibit tumor growth significantly. For instance, studies have demonstrated that derivatives of this compound show IC50 values in the nanomolar range against several cancer types:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 4a | NUGC | 343 |

| 4a | DLDI | 440 |

| 4c | HEPG2 | 60 |

| 4c | MCF | 228 |

These findings suggest that modifications in the chemical structure can enhance cytotoxicity, indicating a structure-activity relationship (SAR) where specific substitutions lead to improved biological efficacy .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been linked to its ability to inhibit cyclooxygenase (COX) enzymes. Inhibition of these enzymes results in decreased production of prostaglandins, which are mediators of inflammation. This mechanism is crucial for developing new anti-inflammatory drugs .

Anticonvulsant Activity

Research has also highlighted the anticonvulsant potential of pyrazole derivatives. Studies indicate that certain derivatives exhibit significant activity against seizures, showcasing their versatility as therapeutic agents beyond anticancer applications .

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluated various pyrazole derivatives for their cytotoxic effects on cancer cell lines using MTT assays, revealing that compounds with specific substitutions showed enhanced activity against liver and gastric cancers .

- Molecular Docking Studies : In silico studies have predicted that certain derivatives possess favorable drug-like properties and effective binding affinities at key molecular targets involved in cancer progression, further supporting their potential as therapeutic agents .

- Comparative Analysis : When comparing this compound with similar compounds, such as 5-amino-4-chloro-3-phenylpyrazole, differences in cytotoxicity profiles were noted, emphasizing the significance of specific functional groups on biological activity.

Propiedades

IUPAC Name |

4-chloro-5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOIPSHYTEXGVBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90357131 | |

| Record name | 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50671-38-0 | |

| Record name | 4-Chloro-5-phenyl-2H-pyrazol-3-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90357131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.